![molecular formula C9H9Cl2NO2 B131891 3-(3,5-Dichlorophenylamino)propionic acid CAS No. 150571-02-1](/img/structure/B131891.png)
3-(3,5-Dichlorophenylamino)propionic acid
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Overview
Description
Preparation Methods
The synthesis of 3-(3,5-Dichlorophenylamino)propionic acid typically involves the reaction of 3,5-dichloroaniline with acrylonitrile, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-(3,5-Dichlorophenylamino)propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
3-(3,5-Dichlorophenylamino)propionic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving protein interactions and enzyme inhibition.
Medicine: Research into its potential therapeutic effects, particularly in the context of proteomics and drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenylamino)propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
3-(3,5-Dichlorophenylamino)propionic acid can be compared with other similar compounds, such as:
3-(3,5-Dichlorophenyl)propionic acid: This compound lacks the amino group, which may affect its reactivity and biological activity.
3-(3,5-Dichlorophenylamino)butyric acid: The additional carbon in the butyric acid chain can influence its chemical properties and interactions.
3-(3,5-Dichlorophenylamino)acetic acid: The shorter acetic acid chain may result in different reactivity and biological effects.
Biological Activity
3-(3,5-Dichlorophenylamino)propionic acid (CAS No. 150571-02-1) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : 3-(3,5-dichloroanilino)propanoic acid
- Molecular Formula : C9H9Cl2NO2
- Molecular Weight : 234.08 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound acts as an inhibitor in various biochemical pathways, modulating activities that are crucial for cellular function.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, affecting processes such as signal transduction and gene expression.
- Protein Interaction : The compound is utilized in studies exploring protein interactions, which are vital for understanding its potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens, making it a candidate for further exploration in infection control .
- Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory responses, although specific pathways and mechanisms require further elucidation.
- Potential Neuroprotective Effects : Some studies have suggested that it may have neuroprotective properties, which could be beneficial in neurodegenerative disease models.
Case Study 1: Inhibition of Pseudomonas aeruginosa T3SS
A study investigated the inhibitory effects of various compounds on the type III secretion system (T3SS) of Pseudomonas aeruginosa, a major pathogen in immunocompromised patients. Although the primary focus was on other compounds, the study highlighted the potential for similar compounds like this compound to inhibit T3SS-mediated secretion processes .
Case Study 2: Metabolic Profiling
In a rat metabolism study, related compounds were analyzed to determine their metabolic pathways and potential biomarkers for human exposure. While direct data on this compound was limited, findings from similar compounds suggest that it may undergo significant metabolic transformations that could influence its biological activity .
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting specific biochemical pathways.
- Biological Studies : Researchers utilize it to investigate protein interactions and enzyme inhibition mechanisms.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(3,5-Dichlorophenylamino)butyric acid | Longer carbon chain | Potentially different reactivity |
3-(3,5-Dichlorophenyl)propionic acid | Lacks amino group | May exhibit altered biological effects |
3-(3,5-Dichlorophenylamino)acetic acid | Shorter carbon chain | Different chemical properties |
Properties
IUPAC Name |
3-(3,5-dichloroanilino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-3-7(11)5-8(4-6)12-2-1-9(13)14/h3-5,12H,1-2H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQFNPSDKJAWCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476617 |
Source
|
Record name | N-(3,5-Dichlorophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150571-02-1 |
Source
|
Record name | N-(3,5-Dichlorophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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